Episterol

Description

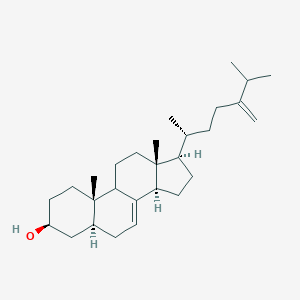

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18,20-22,24-26,29H,3,7-9,11-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCAEOLDEYPGGE-JVAZTMFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963827 | |

| Record name | Episterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Episterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-68-0 | |

| Record name | Episterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Episterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Episterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Episterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Episterol in Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of episterol, a critical sterol intermediate in fungal cell membranes. While not the final functional sterol, its position in the ergosterol biosynthesis pathway makes it a key molecule for understanding fungal membrane homeostasis, cell viability, and the mechanisms of antifungal drug resistance.

This compound: A Pivotal Intermediate in Ergosterol Biosynthesis

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] this compound (ergosta-7,24(28)-dien-3β-ol) serves as a crucial intermediate in the late stages of the ergosterol biosynthesis pathway. Its primary role is not as a final structural component but as a substrate for a series of enzymatic reactions that introduce the double bond pattern characteristic of mature ergosterol.

The synthesis of this compound and its subsequent conversion is a highly conserved process in fungi:

-

Formation: Fecosterol is converted to this compound by the enzyme C8-sterol isomerase, encoded by the ERG2 gene. This reaction moves the double bond from position 8 to position 7 in the sterol B-ring.[3]

-

Conversion: this compound is the substrate for the C5-sterol desaturase, encoded by the ERG3 gene. This enzyme introduces a critical double bond at the C-5 position. The pathway then continues through several more steps involving enzymes like ERG5 (C22-sterol desaturase) and ERG4 (C24-sterol reductase) to produce the final ergosterol molecule.[4]

Disruption of this pathway, particularly at the ERG3 step, leads to the cessation of ergosterol production and a significant accumulation of this compound and other upstream precursors within the cell membrane. This altered sterol profile has profound consequences for the fungus.

The Ergosterol Biosynthesis Pathway: Late Stages

The following diagram illustrates the critical position of this compound in the final steps of ergosterol synthesis. Genetic mutations or targeted drug inhibition of the enzymes in this pathway can lead to the accumulation of specific intermediates.

Functional Consequences of this compound Accumulation

When downstream enzymes such as ERG3 are non-functional, the accumulation of this compound and its precursors drastically alters the biophysical properties of the fungal membrane. While ergosterol efficiently regulates membrane fluidity and order, membranes enriched with this compound and other intermediates exhibit:

-

Altered Fluidity and Permeability: The specific stereochemistry of ergosterol is crucial for its ability to order the phospholipid acyl chains in the membrane. Its precursors, including this compound, are less effective, leading to potential changes in membrane fluidity and increased permeability.[5]

-

Impaired Protein Function: The function of many integral membrane proteins, such as ATPases and transporters, is dependent on the surrounding lipid environment. A shift from an ergosterol-rich to an this compound-rich membrane can impair their activity.

-

Antifungal Drug Resistance: Mutations in the ERG3 gene are a known mechanism of resistance to azole antifungals. Azoles inhibit an earlier enzyme (ERG11), causing the buildup of a toxic methylated sterol. However, if ERG3 is also mutated, this toxic sterol cannot be produced, allowing the fungus to survive despite the presence of the azole.[6] Such mutants, however, often show increased susceptibility to other classes of antifungals that target sterols directly, like polyenes, due to the depletion of ergosterol.[6][7]

Data Presentation: Sterol Composition in Fungal Mutants

The following tables summarize quantitative data from studies on fungal strains with mutations in the ergosterol pathway, demonstrating the resulting accumulation of this compound and other precursors.

Table 1: Sterol Composition in Candida albicans Wild-Type vs. erg3/erg3 Mutant Data extracted from a study analyzing sterol profiles in C. albicans mutants. The erg3/erg3 mutant shows a complete block in the conversion of this compound and other C-7 unsaturated sterols.[7]

| Sterol Identified | Wild-Type Strain (%) | erg3/erg3 Mutant Strain (%) |

| Ergosterol | 67.0 | Not Detected |

| Lanosterol | 6.7 | Not Detected |

| Fecosterol or this compound | Not specified | 26.8 |

| Ergosta-7,22-dienol | Not Detected | 61.0 |

| Ergosta-7-enol | Not Detected | 7.0 |

| Other Sterols | 26.3 | 5.2 |

Table 2: Sterol Composition in Xanthophyllomyces dendrorhous Wild-Type vs. Δerg3 Mutant Data from an LC-MS/MS analysis of sterols in the red yeast X. dendrorhous. The Δerg3 mutant accumulates this compound as its major sterol.[8]

| Sterol Identified | Wild-Type Strain (%) | Δerg3 Mutant Strain (%) |

| Ergosterol | 86.8 | Not Detected |

| This compound | 1.1 | 89.9 |

| Fecosterol | 1.9 | 3.5 |

| Ergosta-7-enol | 1.3 | 2.1 |

| Other Sterols | 8.9 | 4.5 |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of fungal sterols and their impact on membrane biology.

Protocol for Fungal Sterol Extraction and Analysis by GC-MS

This protocol details a common method for the extraction, derivatization, and analysis of total non-saponifiable sterols from fungal biomass using gas chromatography-mass spectrometry (GC-MS).[3][9][10]

1. Cell Harvesting and Lysis:

- Grow fungal cells to the desired phase in an appropriate liquid medium (e.g., YPD, SD).

- Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes). Wash the pellet with sterile distilled water and freeze-dry or use immediately.

- Record the dry weight of the mycelia/cell pellet.

2. Saponification (Alkaline Hydrolysis):

- To the dried cell pellet (approx. 50-100 mg), add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35mL water, brought to 100mL with ethanol).

- Add a known amount of an internal standard (e.g., 20 µg of cholesterol) for quantification.

- Vortex vigorously for 1 minute to mix thoroughly.

- Incubate the mixture in an 85°C water bath for 1-2 hours to lyse cells and hydrolyze esterified sterols.

3. Non-Saponifiable Lipid Extraction:

- Cool the sample tubes to room temperature.

- Add 1 mL of sterile distilled water and 3 mL of n-heptane or pentane.

- Vortex vigorously for 3-5 minutes to extract the non-saponifiable lipids (including sterols) into the organic phase.

- Centrifuge at 1,500 x g for 5 minutes to separate the phases.

- Carefully transfer the upper organic (heptane/pentane) layer to a clean glass tube.

- Repeat the extraction step twice more on the lower aqueous phase, pooling the organic layers.

- Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas at 40-50°C.

4. Derivatization (for GC-MS analysis):

- To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine.

- Seal the tube tightly and heat at 60-70°C for 30 minutes to convert sterols to their trimethylsilyl (TMS) ethers. This increases their volatility for gas chromatography.

- Evaporate the derivatization reagents under a stream of nitrogen and resuspend the sample in 100 µL of hexane or ethyl acetate for injection.

5. GC-MS Analysis:

- Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms, DB-5).

- Injection: Inject 1-2 µL of the derivatized sample.

- Temperature Program:

- Initial temperature: 150°C, hold for 1 minute.

- Ramp: Increase to 280°C at a rate of 10-15°C/minute.

- Hold: Maintain at 280°C for 10-15 minutes.

- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

- Identification: Identify sterol peaks by comparing their retention times and mass fragmentation patterns to those of authentic standards and established mass spectral libraries.

The following diagram outlines the general workflow for this protocol.

Protocol for Measuring Membrane Fluidity via Fluorescence Anisotropy

This method assesses membrane fluidity by measuring the rotational freedom of a fluorescent probe embedded in the lipid bilayer. Lower anisotropy values correspond to higher membrane fluidity.[11][12]

1. Probe Selection:

- 1,6-diphenyl-1,3,5-hexatriene (DPH): A hydrophobic probe that partitions deep into the acyl chain region of the membrane.

- 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH): An amphipathic probe that anchors at the lipid-water interface, reporting on fluidity in the upper region of the bilayer.[11]

2. Cell Preparation and Labeling:

- Grow and harvest fungal cells or protoplasts as required for your experiment.

- Wash cells and resuspend in a suitable buffer (e.g., PBS or HEPES buffer) to a concentration of approximately 10⁶ to 10⁷ cells/mL.

- Prepare a stock solution of the fluorescent probe (e.g., 2 mM DPH in tetrahydrofuran or 2 mM TMA-DPH in DMF).

- Add the probe to the cell suspension to a final concentration of 1-5 µM. Dilute the stock solution at least 1000-fold into the buffer to prevent solvent effects.

- Incubate in the dark at room temperature (or desired temperature) for 30-60 minutes to allow the probe to incorporate into the cell membranes.

3. Fluorescence Anisotropy Measurement:

- Use a spectrofluorometer equipped with polarizers in both the excitation and emission light paths.

- Transfer the labeled cell suspension to a quartz cuvette and place it in the temperature-controlled sample holder of the fluorometer.

- Excitation/Emission Wavelengths:

- For DPH and TMA-DPH: Excite at ~355-360 nm and measure emission at ~430-450 nm.

- Measurement Procedure:

- Set the excitation polarizer to the vertical position (0°).

- Measure the fluorescence intensity with the emission polarizer oriented vertically (I_VV, parallel).

- Measure the fluorescence intensity with the emission polarizer oriented horizontally (I_VH, perpendicular).

- Set the excitation polarizer to the horizontal position (90°).

- Measure the fluorescence intensity with the emission polarizer oriented vertically (I_HV).

- Measure the fluorescence intensity with the emission polarizer oriented horizontally (I_HH).

4. Calculation of Anisotropy (r):

- First, calculate the grating correction factor (G-factor), which corrects for instrumental bias in detecting vertically versus horizontally polarized light: G = I_HV / I_HH.

- Calculate the steady-state fluorescence anisotropy (r) using the following formula:

- r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

- Perform measurements in triplicate for each sample. A decrease in the value of 'r' indicates an increase in membrane fluidity.

Conclusion

This compound is a central, albeit transient, molecule in the complex pathway of ergosterol biosynthesis. Its primary role is that of a chemical intermediate. However, its accumulation due to genetic defects or drug action provides a powerful window into the stringent structural requirements for a functional fungal membrane. For drug development professionals, understanding the consequences of blocking the pathway at the level of this compound conversion (i.e., targeting ERG3) is critical, as it represents a validated mechanism for azole resistance but may also create new vulnerabilities to other antifungal agents. For researchers, the study of mutants that accumulate this compound continues to be a valuable tool for dissecting the precise roles of sterols in regulating the biophysical properties and biological functions of fungal membranes.

References

- 1. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous [frontiersin.org]

- 9. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives [pubmed.ncbi.nlm.nih.gov]

- 10. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Episterol Biosynthesis Pathway in Saccharomyces cerevisiae

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] Its biosynthesis is a complex, multi-step process that serves as a primary target for many antifungal drugs. This technical guide provides a detailed examination of the ergosterol biosynthesis pathway in Saccharomyces cerevisiae, with a specific focus on the formation of the key intermediate, episterol. We will delineate the enzymatic steps, genetic regulation, and quantitative aspects of this pathway. Furthermore, this document furnishes detailed experimental protocols for sterol analysis and visualizes complex pathways and workflows using Graphviz diagrams to support researchers in the fields of mycology, biochemistry, and drug development.

The Ergosterol Biosynthesis Pathway: A Step-by-Step Guide to this compound

The synthesis of ergosterol from acetyl-CoA is an energy-intensive process involving over 25 enzymes.[3][4] The pathway can be conceptually divided into three main modules: the mevalonate pathway, the farnesyl pyrophosphate (FPP) biosynthesis pathway, and the late sterol-specific pathway, which occurs primarily in the endoplasmic reticulum (ER).[5][6][7] this compound is an important intermediate formed in this final module.

Module 1: The Mevalonate Pathway

The initial phase of the pathway is conserved across eukaryotes and is responsible for producing mevalonate from acetyl-CoA.[8] The rate-limiting step in this module is the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a reaction catalyzed by HMG-CoA reductase (HMGR), which is encoded by the HMG1 and HMG2 genes.[1][8]

Module 2: Post-Mevalonate to Lanosterol

Following the formation of mevalonate, a series of reactions leads to the synthesis of farnesyl pyrophosphate (FPP). FPP is a critical branch-point intermediate, serving as a precursor for the synthesis of sterols, ubiquinone, dolichol, and prenylated proteins.[5] The first committed step in sterol biosynthesis involves the head-to-head condensation of two FPP molecules by squalene synthase (Erg9) to form squalene. Squalene is then epoxidized by squalene epoxidase (Erg1), and the resulting 2,3-oxidosqualene is cyclized by lanosterol synthase (Erg7) to produce lanosterol, the first sterol in the pathway.[9][10]

Module 3: Lanosterol to this compound

The conversion of lanosterol to ergosterol constitutes the "late" pathway. This multi-step process involves demethylations, desaturations, and isomerizations. Zymosterol is a key intermediate in this stage and is the first sterol that can be incorporated into cellular membranes.[1][8] The formation of this compound from zymosterol proceeds through two critical enzymatic steps:

-

Zymosterol to Fecosterol: The enzyme sterol C-24 methyltransferase, encoded by the ERG6 gene, converts zymosterol into fecosterol.[1][8]

-

Fecosterol to this compound: Fecosterol is then isomerized by the C-8 sterol isomerase (Erg2) to form this compound.[1][8] this compound and fecosterol differ only in the position of a double bond (Δ7 vs. Δ8).[11]

References

- 1. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae [mdpi.com]

- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and Role of Sterols in Saccharomyces cerevisiae during White Wine Alcoholic Fermentation [mdpi.com]

- 8. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of Episterol in Plant Sterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Executive Summary

Episterol, a sterol intermediate, occupies a critical juncture in the intricate network of plant sterol metabolism. This technical guide provides an in-depth exploration of the function of this compound, detailing its position as a key branch-point intermediate leading to the biosynthesis of essential phytosterols and brassinosteroid hormones. Through a comprehensive review of current scientific literature, this document outlines the enzymatic conversions of this compound, presents quantitative data on sterol composition in relevant genetic mutants, and provides detailed experimental protocols for the analysis of plant sterols and the characterization of key enzymes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex processes involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of plant biochemistry and the exploration of novel therapeutic targets.

Introduction: The Significance of this compound

Plant sterols, or phytosterols, are vital for plant growth and development, serving as structural components of cell membranes and as precursors to brassinosteroid hormones, which regulate a wide array of physiological processes. Within the complex web of sterol biosynthesis, this compound emerges as a crucial metabolic intermediate. It is synthesized from 24-methylenelophenol and serves as a branch-point, directing carbon flux towards the synthesis of major C28-brassinosteroids and essential phytosterols like campesterol.[1][2] Understanding the precise function and regulation of this compound metabolism is therefore fundamental to comprehending plant development and response to environmental cues.

The Metabolic Fate of this compound

This compound is a key substrate in the campesterol biosynthesis pathway, a precursor for brassinosteroids. The conversion of this compound involves a series of enzymatic reactions that are critical for the production of these essential compounds.

The primary enzymatic steps in the conversion of this compound are:

-

C-5(6) Desaturation: this compound is first converted to 5-dehydrothis compound by the enzyme sterol C-5(6)-desaturase , encoded by the DWF7 (also known as STE1) gene.[3][4] This reaction introduces a double bond at the C-5 position of the sterol ring.

-

C-7 Reduction: Subsequently, 5-dehydrothis compound is reduced to 24-methylenecholesterol by 7-dehydrocholesterol reductase , encoded by the DWF5 gene.[4]

From 24-methylenecholesterol, the pathway continues towards the synthesis of campesterol and other downstream sterols. The overall pathway from 24-methylenelophenol, the precursor of this compound, to campesterol and sitosterol is a branched pathway, with this compound marking a key commitment step towards campesterol and subsequently brassinosteroids.[5]

Quantitative Analysis of Sterol Profiles

Genetic modifications in the enzymes of the sterol biosynthetic pathway lead to significant alterations in the sterol composition of plants. The analysis of these changes in mutant lines provides valuable insights into the function of specific enzymes and the role of their substrates and products. The following table summarizes the sterol profiles of wild-type Arabidopsis thaliana and various mutants deficient in sterol methyltransferases (SMT), highlighting the impact on intermediates and end-products of the pathway.

| Sterol | Wild Type (μg/g FW) | smt1 (μg/g FW) | cvp1 (smt2) (μg/g FW) | cvp1 smt3 (μg/g FW) |

| Cholesterol | 4.5 ± 0.4 | 45.7 ± 4.2 | 11.2 ± 1.1 | 18.9 ± 1.8 |

| 24-Methylenecholesterol | 2.1 ± 0.2 | 3.5 ± 0.3 | 4.8 ± 0.5 | 6.2 ± 0.6 |

| Campesterol | 18.9 ± 1.7 | 15.1 ± 1.4 | 42.6 ± 4.0 | 85.1 ± 8.0 |

| Sitosterol | 95.2 ± 8.9 | 45.1 ± 4.2 | 55.8 ± 5.2 | 2.8 ± 0.3 |

| Stigmasterol | 5.8 ± 0.5 | 2.9 ± 0.3 | 3.4 ± 0.3 | 0.2 ± 0.0 |

| 24-Methylenelophenol | 0.9 ± 0.1 | 1.2 ± 0.1 | 3.1 ± 0.3 | 5.4 ± 0.5 |

| This compound | Not typically quantified | Not typically quantified | Not typically quantified | Not typically quantified |

Table 1: Sterol profiles of wild-type and smt mutants in Arabidopsis thaliana seedlings. Data adapted from Carland et al., 2010.[6] Note: this compound is a transient intermediate and its levels are often below the limit of quantification in steady-state analyses.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of plant sterols, as well as for the functional characterization of key enzymes involved in this compound metabolism.

Plant Sterol Extraction and Analysis via GC-MS

This protocol outlines the steps for the extraction, saponification, derivatization, and quantification of sterols from plant tissue.

4.1.1. Materials and Reagents

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

Isopropanol

-

Hexane

-

Ethanolic potassium hydroxide (KOH) solution (2 M)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., 5α-cholestane or epicoprostanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

4.1.2. Extraction

-

Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a glass tube and add 5 mL of a chloroform:methanol (2:1, v/v) solution containing the internal standard.

-

Vortex vigorously for 1 minute and then incubate at 60°C for 15 minutes.

-

Add 1 mL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

-

Repeat the extraction of the remaining aqueous phase and plant material with another 2 mL of chloroform.

-

Combine the chloroform phases and evaporate to dryness under a stream of nitrogen gas.

4.1.3. Saponification

-

To the dried lipid extract, add 2 mL of 2 M ethanolic KOH.

-

Incubate at 80°C for 1 hour to hydrolyze steryl esters.

-

After cooling to room temperature, add 2 mL of water and 2 mL of hexane.

-

Vortex vigorously for 1 minute and centrifuge at 1,500 x g for 5 minutes.

-

Collect the upper hexane phase containing the unsaponifiable lipids (including free sterols).

-

Repeat the hexane extraction twice more and combine the hexane fractions.

-

Wash the combined hexane phase with 2 mL of water, vortex, and centrifuge.

-

Transfer the hexane phase to a new tube, dry over anhydrous Na₂SO₄, and then evaporate to dryness under nitrogen.

4.1.4. Derivatization (Silylation)

-

To the dried unsaponifiable fraction, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[7]

-

Seal the tube and incubate at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.[7]

-

After cooling, the sample is ready for GC-MS analysis.

4.1.5. GC-MS Analysis

-

GC Column: Use a capillary column suitable for sterol analysis, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 20 minutes.[8]

-

MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

-

Identification and Quantification: Identify sterol-TMS ethers based on their retention times and characteristic mass spectra compared to authentic standards and library data. Quantify based on the peak area relative to the internal standard.

Heterologous Expression and Enzyme Assay of Sterol C-5(6)-Desaturase (DWF7/STE1)

This protocol describes the functional expression of a plant sterol desaturase in yeast and a subsequent in vitro enzyme assay.

4.2.1. Heterologous Expression in Pichia pastoris

-

Gene Cloning: Amplify the full-length coding sequence of DWF7/STE1 from Arabidopsis thaliana cDNA and clone it into a Pichia pastoris expression vector (e.g., pPICZα A) for secreted expression.

-

Transformation: Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.

-

Selection and Screening: Select for positive transformants on Zeocin-containing plates. Screen individual colonies for protein expression by small-scale induction with methanol.

-

Large-Scale Expression: Inoculate a buffered glycerol-complex medium (BMGY) with a high-expressing clone and grow to a high cell density. Induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY) and continue cultivation for 48-72 hours, adding methanol every 24 hours to maintain induction.[9][10]

-

Protein Purification (Optional): If the protein is secreted, it can be purified from the culture medium using affinity chromatography if a tag (e.g., His-tag) was included in the construct. For membrane-bound enzymes, microsome isolation is required.

4.2.2. Microsome Isolation (for membrane-bound enzymes)

-

Harvest yeast cells by centrifugation.

-

Wash the cell pellet with breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, protease inhibitors).

-

Resuspend the cells in breaking buffer and lyse them using glass beads or a French press.

-

Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris.

-

Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer for the enzyme assay.

4.2.3. In Vitro Enzyme Assay for Sterol C-5(6)-Desaturase

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Reaction Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate at 30°C for 1-2 hours with gentle shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v). Extract the lipids as described in section 4.1.2.

-

Analysis: Analyze the extracted lipids by thin-layer chromatography (TLC) or GC-MS to separate the product (5-dehydrothis compound) from the substrate (this compound). If using a radiolabeled substrate, the product can be quantified by scintillation counting of the corresponding TLC spot.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes.

Figure 1: Simplified metabolic pathway of plant sterol biosynthesis highlighting the central role of this compound.

Figure 2: Experimental workflow for the analysis of plant sterols by GC-MS.

Conclusion

This compound stands as a critical control point in plant sterol metabolism, directing biosynthetic pathways towards the production of either campesterol, a precursor to essential brassinosteroid hormones, or sitosterol, a major membrane constituent. The study of enzymes that metabolize this compound, such as DWF7/STE1 and DWF5, and the analysis of sterol profiles in genetic mutants have been instrumental in elucidating its function. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to further unravel the complexities of plant sterol biosynthesis and its regulation. A deeper understanding of this pathway holds significant potential for the development of novel strategies in agriculture and medicine.

References

- 1. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. DSpace [repository.upenn.edu]

- 5. Arabidopsis Mutants Reveal Multiple Roles for Sterols in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Assay and heterologous expression in Pichia pastoris of plant cell wall type-II membrane anchored glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Highlighting the Need for Systems-Level Experimental Characterization of Plant Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The enzymatic conversion of episterol to ergosterol.

An In-Depth Technical Guide to the Enzymatic Conversion of Episterol to Ergosterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol is an essential sterol in fungi, analogous to cholesterol in mammals. It is a critical component of the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1] Due to its vital role and its absence in host organisms, the ergosterol biosynthesis pathway is a primary and highly successful target for a majority of commercially available antifungal drugs.[2] This technical guide provides an in-depth examination of the terminal steps of this pathway: the enzymatic conversion of this compound to the final product, ergosterol. This segment of the pathway involves three key enzymes—Erg3, Erg5, and Erg4—which represent specific and promising targets for the development of novel antifungal therapeutics.[2] Understanding the function, mechanism, and analysis of these enzymes is crucial for researchers in mycology and professionals in drug development.

The Late Ergosterol Biosynthesis Pathway: this compound to Ergosterol

The final three steps of ergosterol biosynthesis convert this compound into ergosterol through a series of desaturation and reduction reactions. These reactions primarily occur in the endoplasmic reticulum (ER), where the enzymes are localized.[1] The pathway is highly conserved across many fungal species.[3]

The conversion proceeds as follows:

-

C-5 Desaturation: The enzyme Erg3 introduces a double bond at the C-5 position of this compound.

-

C-22 Desaturation: The enzyme Erg5 introduces a double bond into the sterol side chain at the C-22 position.

-

C-24(28) Reduction: The final step is catalyzed by the enzyme Erg4, which reduces the double bond at the C-24(28) position in the side chain to yield ergosterol.[1][3]

Mutations or deletions in the genes encoding these enzymes are not always lethal but result in the accumulation of intermediate sterols and can lead to altered membrane composition, affecting fungal growth and susceptibility to antifungal agents.[3][4]

Key Enzymes and Their Function

Erg3: C-5 Sterol Desaturase

-

Gene: ERG3

-

Function: Erg3, a C-5 sterol desaturase, is an oxo-diiron enzyme that catalyzes the introduction of a C-5 double bond into the B ring of its sterol substrate.[1][5] In the context of this pathway, it converts this compound to ergosta-5,7,24(28)-trien-3β-ol. This reaction requires molecular oxygen and iron.[1] Inactivation of ERG3 leads to the accumulation of non-C-5 desaturated sterols and is a known mechanism of azole resistance in some fungi, as Erg3 is also responsible for converting toxic methylated sterols that accumulate during azole treatment into even more toxic diol compounds.[6][7]

Erg5: C-22 Sterol Desaturase

-

Gene: ERG5

-

Function: Erg5 is a cytochrome P450 enzyme that introduces a double bond at the C-22 position of the sterol side chain.[1][8] This desaturation step converts ergosta-5,7,24(28)-trien-3β-ol into ergosta-5,7,22,24(28)-tetraen-3β-ol.[8][9] The function of Erg5 is dependent on oxygen and a heme cofactor.[1] Deletion of ERG5 blocks ergosterol biosynthesis, leading to the accumulation of its substrate and increased susceptibility to certain azole antifungals.[10][11]

Erg4: C-24(28) Sterol Reductase

-

Gene: ERG4

-

Function: Erg4, a C-24(28) sterol reductase, catalyzes the final step in the pathway.[12][13] It reduces the C-24(28) double bond of ergosta-5,7,22,24(28)-tetraen-3β-ol to produce ergosterol.[13][14] This enzyme uses NADPH as a cofactor.[15] Deletion of ERG4 results in a complete lack of ergosterol and the accumulation of its direct precursor.[12] Strains lacking ERG4 often exhibit increased sensitivity to various drugs and environmental stressors.[2][12]

Quantitative Data: Sterol Composition in ERG Deletion Mutants

| Gene Deletion | Primary Accumulated Sterol(s) | Ergosterol Content (% of Wild-Type) | Phenotypic Consequences | Reference(s) |

| Δerg3 | Ergosta-7,22-dienol, this compound | 0% | Accumulation of non-C-5 desaturated sterols; can confer azole resistance. | [6][16] |

| Δerg5 | Ergosta-5,7-dienol, Ergosta-5,7,24(28)-trienol | 0% | Accumulation of C-22 unsaturated precursors; hypersensitivity to some azoles. | [4][17] |

| Δerg4 | Ergosta-5,7,22,24(28)-tetraen-3β-ol | 0% | Complete lack of ergosterol; sensitivity to drugs and cations. | [2][12] |

Experimental Protocols

Analyzing the conversion of this compound to ergosterol requires robust methods for the extraction and quantification of sterols from fungal cultures. The following sections detail generalized yet comprehensive protocols based on established methodologies.

Protocol: Total Sterol Extraction from Yeast

This protocol is adapted from methods described for extracting total non-saponifiable lipids, including ergosterol and its precursors, from yeast cells.[18][19]

-

Cell Harvesting: Grow yeast cells to the desired growth phase (e.g., mid-log or stationary) in an appropriate liquid medium. Harvest 10-50 mg (dry weight equivalent) of cells by centrifugation (e.g., 5,000 x g for 5 minutes). Wash the cell pellet once with sterile distilled water and discard the supernatant.

-

Saponification: To the cell pellet, add 3 mL of 25% (w/v) potassium hydroxide (KOH) in 50% aqueous ethanol. Vortex vigorously for 1-2 minutes to create a uniform cell suspension. This step breaks open the cells and hydrolyzes esterified sterols and triglycerides.

-

Heating: Tightly cap the tube and incubate in a water bath or heating block at 80°C for 60-90 minutes. Vortex the sample every 20-30 minutes during incubation. Allow the sample to cool completely to room temperature.

-

Solvent Extraction: Add 1 mL of sterile distilled water and 3 mL of a non-polar solvent such as n-hexane or pentane to the cooled saponified mixture. Vortex vigorously for 3-5 minutes to ensure thorough mixing and extraction of the non-saponifiable lipids into the organic phase.

-

Phase Separation: Centrifuge the sample at ~1,500 x g for 5 minutes to achieve a clear separation of the aqueous and organic (upper) phases.

-

Collection of Organic Phase: Carefully transfer the upper organic layer containing the sterols to a clean glass tube using a Pasteur pipette.

-

Re-extraction: Repeat the extraction (steps 4-6) two more times on the remaining aqueous phase, pooling all organic extracts into the same glass tube. This ensures a high recovery rate.

-

Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in a known volume (e.g., 1 mL) of a suitable solvent for analysis (e.g., methanol or isopropanol for HPLC). The sample is now ready for quantitative analysis.

Protocol: Quantitative Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for sterol quantification.[20][21]

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

-

Gradient: A typical gradient might be: 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then return to 80% B and equilibrate for 5 minutes. The flow rate is typically 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for sterols.[21]

-

Analysis Mode: Multiple Reaction Monitoring (MRM). This mode provides high selectivity by monitoring a specific precursor-to-product ion transition for each sterol.

-

MRM Transitions: Specific transitions must be determined experimentally for each sterol intermediate and ergosterol. For ergosterol, a common transition is monitoring the dehydration product, with the precursor ion [M+H-H₂O]⁺ at m/z 379.3 and a characteristic product ion.[20]

-

-

Quantification:

-

Standard Curve: Prepare a series of dilutions of a certified ergosterol standard in the reconstitution solvent (e.g., 0.1 to 10 µg/mL).

-

Analysis: Inject the standards and the extracted samples onto the HPLC-MS/MS system.

-

Calculation: Plot the peak area of the ergosterol standard against its concentration to generate a linear calibration curve. Determine the concentration of ergosterol in the samples by interpolating their peak areas from this curve. The final amount is then normalized to the initial dry weight of the fungal cells.

-

Significance in Drug Development

The enzymes Erg3, Erg5, and Erg6 are specific to the ergosterol pathway and have distinct differences from the cholesterol biosynthesis pathway in humans, making them attractive targets for developing selective antifungal drugs.[2]

-

Novel Targets: While the majority of current antifungals target Erg11 (the azoles) or Erg1 (the allylamines), the late-stage enzymes remain less exploited.[3] Developing inhibitors against Erg3, Erg5, or Erg4 could provide new therapeutic options, especially for treating infections caused by resistant fungal strains.

-

Synergistic Potential: Inhibiting multiple points in the pathway can be a powerful strategy. Combining a novel inhibitor of a late-stage enzyme like Erg5 with an existing azole could lead to synergistic effects, enhancing efficacy and reducing the likelihood of resistance development.

-

Virulence Attenuation: Since proper ergosterol content is crucial for fungal virulence, even non-fungicidal inhibitors targeting these enzymes could attenuate the pathogen, making it more susceptible to the host immune system.[15]

Conclusion

The enzymatic conversion of this compound to ergosterol is a critical, multi-step process fundamental to fungal survival. The key enzymes—Erg3, Erg5, and Erg4—represent validated and potential targets for antifungal therapy. A thorough understanding of their biochemical function, combined with robust experimental protocols for sterol analysis, empowers researchers to investigate this pathway effectively. Continued exploration of these late-stage enzymes holds significant promise for the discovery and development of the next generation of antifungal agents to combat the growing threat of fungal infections.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 5. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]

- 6. Titration of C-5 Sterol Desaturase Activity Reveals Its Relationship to Candida albicans Virulence and Antifungal Susceptibility Is Dependent upon Host Immune Status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Species-Specific Differences in C-5 Sterol Desaturase Function Influence the Outcome of Azole Antifungal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. The C-22 sterol desaturase Erg5 is responsible for ergosterol biosynthesis and conidiation in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biochemical characterization and subcellular localization of the sterol C-24(28) reductase, erg4p, from the yeast saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. uniprot.org [uniprot.org]

- 15. Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aspergillus fumigatus C-5 Sterol Desaturases Erg3A and Erg3B: Role in Sterol Biosynthesis and Antifungal Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sterol C-22 Desaturase ERG5 Mediates the Sensitivity to Antifungal Azoles in Neurospora crassa and Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]

- 19. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Regulation of Episterol Accumulation in Candida albicans

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a predominant fungal pathogen in humans, causing infections ranging from superficial mucosal candidiasis to life-threatening systemic disease, particularly in immunocompromised individuals.[1][2] The fungal cell membrane's integrity, fluidity, and function are critically dependent on ergosterol, the primary sterol in fungi, analogous to cholesterol in mammals.[1][3] The biosynthetic pathway of ergosterol is a well-established and highly successful target for a majority of clinically used antifungal agents, most notably the azoles.[4][5]

Azole antifungals function by inhibiting the lanosterol 14-α-demethylase enzyme, encoded by the ERG11 gene.[2][4] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of 14-methylated sterol intermediates, which disrupts membrane function and inhibits fungal growth.[5] However, resistance to azoles is a growing clinical concern. One significant mechanism of resistance involves mutations in downstream enzymes of the ergosterol pathway, which can lead to the accumulation of alternative sterols that support fungal growth even in the presence of azoles.

This technical guide focuses on the regulation and accumulation of episterol , a key intermediate in the ergosterol biosynthesis pathway. Understanding the mechanisms that lead to its accumulation is crucial, as this event is often linked to mutations conferring azole resistance and provides insights into the metabolic plasticity of C. albicans. This document details the biosynthetic pathway, its transcriptional regulation, quantitative data on sterol composition, and key experimental protocols for studying these phenomena.

The Ergosterol Biosynthesis Pathway and the Role of this compound

Ergosterol synthesis is a complex, multi-step process primarily occurring in the endoplasmic reticulum.[1] The pathway can be broadly divided into several stages, with the final steps involving a series of modifications to the sterol ring structure. This compound (ergosta-7,24(28)-dien-3β-ol) is a critical intermediate in this late stage of the pathway.

The conversion of fecosterol to this compound is catalyzed by the C-8 sterol isomerase, Erg2p. Subsequently, this compound is acted upon by the C-5 sterol desaturase, Erg3p, which introduces a double bond at the C-5 position, a crucial step for the synthesis of ergosterol.[6] Disruption of Erg3p function is a primary cause of this compound accumulation.

Caption: Ergosterol biosynthesis pathway highlighting this compound as a key intermediate.

Mechanism of this compound Accumulation and Link to Azole Resistance

The primary mechanism leading to the accumulation of this compound is the functional loss of the C-5 sterol desaturase, encoded by the ERG3 gene.[4][6] Inactivation of ERG3 can occur through mutations that abolish enzyme activity. In such mutants, the ergosterol pathway is blocked at the step of C-5 desaturation, leading to the buildup of the upstream substrate, this compound, and its precursor, fecosterol.[1][3]

This mechanism is clinically significant because it is a known route to azole antifungal resistance. Azole drugs inhibit Erg11p, causing the accumulation of 14α-methylated sterols. In wild-type cells, Erg3p can convert these accumulating intermediates into a toxic sterol diol (14-methylergosta-8,24(28)-dien-3,6-diol), which is a major contributor to the fungistatic activity of azoles.[4][5] However, if ERG3 is inactivated, the cell cannot produce this toxic diol. Instead, it accumulates non-toxic 14α-methylfecosterol, allowing the fungus to survive and grow in the presence of azoles.[5] Therefore, ERG3 mutations are a key adaptive strategy for C. albicans to evade the toxic effects of azole-induced pathway disruption.

Transcriptional Regulation of the Ergosterol Pathway

The expression of ERG genes in C. albicans is tightly regulated to maintain sterol homeostasis. This regulation is critical for adapting to environmental stresses, including exposure to antifungal drugs. The key transcriptional regulators are Upc2p and, to a lesser extent, Ndt80p .[1][7]

Upc2p: This zinc cluster transcription factor is the primary regulator of sterol metabolism.[2][8] Under conditions of ergosterol depletion (e.g., azole treatment or hypoxia), Upc2p is activated. The prevailing model suggests that in the presence of sufficient ergosterol, Upc2p is maintained in an inactive state. Upon ergosterol depletion, Upc2p translocates to the nucleus, where it binds to Sterol Response Elements (SREs) in the promoter regions of most ERG genes, leading to their transcriptional upregulation.[6][9] This serves as a compensatory mechanism to boost sterol synthesis. Gain-of-function mutations in UPC2 can lead to constitutive overexpression of ERG genes, particularly ERG11, contributing significantly to azole resistance.[1][10]

Ndt80p: This transcription factor also contributes to the regulation of ERG genes and azole tolerance.[7][11] Ndt80p has been shown to bind to the promoters of several ERG genes and is involved in the drug-induced upregulation of both ERG genes and drug efflux pumps like CDR1.[7][10] While Upc2p is considered the master regulator, Ndt80p plays a significant, albeit secondary, role in modulating the response to sterol-depleting conditions.[11]

References

- 1. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Role of Ndt80p in Sterol Metabolism Regulation and Azole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of sterol metabolism in Candida albicans by the UPC2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Impact of Episterol on Membrane Fluidity and Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Sterols are critical components of eukaryotic cell membranes, modulating their biophysical properties and influencing a myriad of cellular processes. While the roles of cholesterol in mammalian cells and ergosterol in fungi are well-documented, the specific effects of their biosynthetic intermediates remain less characterized. This technical guide provides an in-depth examination of episterol, an intermediate in the ergosterol biosynthesis pathway, and its putative impact on membrane fluidity and permeability. Due to a scarcity of direct quantitative data for this compound in publicly available literature, this guide synthesizes information from studies on structurally related sterols to infer its likely effects. Detailed experimental protocols for assessing membrane properties are provided to facilitate further research in this area. Furthermore, this guide explores the potential influence of this compound on cellular signaling, with a focus on the Mitogen-Activated Protein Kinase (MAPK) cascade in fungi, a pathway shown to be sensitive to the accumulation of ergosterol precursors.

Introduction to this compound and Its Biosynthetic Context

This compound (ergosta-7,24(28)-dien-3β-ol) is a key sterol intermediate in the ergosterol biosynthesis pathway, which is essential for most fungi. It is formed from fecosterol by the enzyme sterol C8-C7 isomerase and is subsequently converted to ergosta-5,7,24(28)-trien-3β-ol by the C5-desaturase.[1] The ergosterol pathway and its intermediates are significant targets for antifungal drug development.[2]

The structure of a sterol dictates its interaction with phospholipids and, consequently, its effect on membrane properties.[3] Subtle variations in the sterol ring structure or side chain can lead to significant differences in membrane ordering and permeability.[4][5] While extensive data exists for the major sterols, cholesterol and ergosterol, specific biophysical studies on this compound are limited. This guide aims to bridge this gap by providing a comprehensive overview of the expected effects of this compound based on the principles of sterol-lipid interactions and data from related compounds.

This compound's Postulated Impact on Membrane Fluidity

Membrane fluidity is a critical parameter that affects the function of membrane-embedded proteins and cellular signaling events. Sterols act as key regulators of membrane fluidity. At temperatures above the phase transition temperature of the lipid bilayer, sterols tend to decrease fluidity by ordering the acyl chains of phospholipids. Below the phase transition temperature, they increase fluidity by disrupting the tight packing of the acyl chains.

Based on its structure, which is similar to other ergosterol precursors, this compound is expected to have a significant ordering effect on lipid membranes, though likely with different efficacy compared to ergosterol and cholesterol. Molecular dynamics simulations have shown that ergosterol has a greater ordering effect on saturated phospholipid acyl chains than cholesterol.[4] This is attributed to the specific structural features of ergosterol. This compound, lacking one of the double bonds present in ergosterol's B-ring, may have a slightly different ordering capacity.

Quantitative Data on Sterol-Induced Membrane Order

| Sterol | Lipid Bilayer Composition | Technique | Measured Parameter | Value | Reference |

| Cholesterol | DMPC | Molecular Dynamics | Order Parameter (S_CD) | ~1.5 times higher than pure DMPC | [4] |

| Ergosterol | DMPC | Molecular Dynamics | Order Parameter (S_CD) | ~2.0 times higher than pure DMPC | [4] |

| Cholesterol | DPPC | Fluorescence Anisotropy | Anisotropy (r) | Increases with concentration | [6] |

| Ergosterol | DPPC | Fluorescence Anisotropy | Anisotropy (r) | Increases with concentration | [7] |

Note: DMPC (Dimyristoylphosphatidylcholine), DPPC (Dipalmitoylphosphatidylcholine). The order parameter (S_CD) is a measure of the orientational order of the lipid acyl chains. Fluorescence anisotropy (r) of a membrane probe like DPH (1,6-diphenyl-1,3,5-hexatriene) is also a measure of the local membrane order.

This compound's Postulated Impact on Membrane Permeability

The permeability of a cell membrane to water and small solutes is crucial for maintaining cellular homeostasis. Sterols generally decrease the permeability of lipid bilayers to small molecules by increasing the packing density of the phospholipids and reducing the free volume within the membrane.[4]

The structural differences between this compound and ergosterol, particularly in the number and position of double bonds, are expected to influence how it affects membrane permeability. Studies comparing cholesterol and ergosterol have shown that they can have different effects on membrane thickness and, consequently, permeability.[8]

Quantitative Data on Sterol-Induced Membrane Permeability

As with membrane fluidity, direct quantitative data on this compound's effect on membrane permeability is lacking. The table below provides a framework for the types of data that are needed, using examples from studies on other sterols.

| Sterol | Liposome Composition | Permeating Molecule | Technique | Measured Parameter | Result | Reference |

| Cholesterol | Egg PC | Water | Osmotic Swelling | Permeability Coefficient | Decreased permeability | [8] |

| Ergosterol | DPPC | Calcein | Fluorescence Leakage Assay | % Leakage | Decreased leakage compared to no sterol | [9] |

Note: Egg PC (Egg Phosphatidylcholine).

Experimental Protocols

To facilitate research into the biophysical effects of this compound, this section provides detailed methodologies for key experiments.

Preparation of Sterol-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes.

-

Lipid Film Formation:

-

Dissolve the desired phospholipids (e.g., POPC, DPPC) and sterol (this compound, cholesterol, or ergosterol) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of sterol to phospholipid can be varied (e.g., 10-40 mol%).

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, HEPES buffer) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the phospholipids.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion (for Unilamellar Vesicles):

-

To obtain unilamellar vesicles (LUVs or SUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

-

References

- 1. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergosterol - Wikipedia [en.wikipedia.org]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of cholesterol, ergosterol and lanosterol on a dipalmitoyl phosphatidylcholine membrane: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Influence of cholesterol and ergosterol on membrane dynamics using different fluorescent reporter probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Study of the Condensing Effects of Ergosterol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Regulation of Episterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episterol is a key sterol intermediate in the ergosterol biosynthesis pathway in fungi, playing a crucial role in maintaining the integrity and function of fungal cell membranes. The synthesis of this compound is tightly regulated at the genetic level, primarily through the transcriptional control of the enzymes responsible for its production and subsequent conversion. Understanding the intricacies of this regulation is paramount for the development of novel antifungal therapeutics that target the ergosterol pathway. This guide provides an in-depth overview of the core genetic regulatory mechanisms governing this compound synthesis, with a focus on the model organism Saccharomyces cerevisiae.

Core Regulatory Pathway

In Saccharomyces cerevisiae, the biosynthesis of this compound is a multi-step process involving several enzymes encoded by the ERG genes. The immediate steps surrounding this compound involve its synthesis from fecosterol by the C-8 sterol isomerase, encoded by the ERG2 gene, and its subsequent conversion to ergosta-5,7,24(28)-trienol by the C-5 sterol desaturase, encoded by the ERG3 gene.[1] The transcriptional regulation of these genes is a critical control point in the pathway.

The primary regulators of ERG2 and ERG3 expression are the paralogous transcription factors Upc2p and Ecm22p.[2] These proteins belong to the Zn(2)-Cys(6) binuclear cluster family of fungal transcription factors and recognize a specific DNA sequence known as the Sterol Regulatory Element (SRE) present in the promoter regions of their target genes.[2]

Signaling Pathway for this compound Synthesis Regulation

The activity of Upc2p and Ecm22p is modulated by the intracellular levels of sterols. Under conditions of sterol sufficiency, these transcription factors are largely inactive. However, when sterol levels are depleted, for instance through the action of antifungal drugs like azoles or statins, Upc2p and Ecm22p are activated, leading to the upregulation of ERG gene expression, including ERG2 and ERG3, as a compensatory mechanism.[2][3]

Quantitative Data on Gene Expression and Sterol Levels

The targeted deletion of UPC2 and ECM22 has a significant impact on the expression of ERG2 and ERG3, as well as on the cellular levels of this compound and other sterol intermediates. The following tables summarize quantitative data from studies on these regulatory interactions.

Table 1: Relative mRNA Expression of ERG2 and ERG3 in upc2Δ and ecm22Δ mutants.

| Strain | Condition | Relative ERG2 mRNA Level (Fold Change vs. Wild Type) | Relative ERG3 mRNA Level (Fold Change vs. Wild Type) |

| Wild Type | No Lovastatin | 1.0 | 1.0 |

| Wild Type | + Lovastatin | ~8-10 fold increase | ~6-8 fold increase |

| upc2Δ | No Lovastatin | ~0.8 - 1.0 | ~0.9 - 1.1 |

| upc2Δ | + Lovastatin | No significant induction | No significant induction |

| ecm22Δ | No Lovastatin | ~0.9 - 1.1 | ~1.0 - 1.2 |

| ecm22Δ | + Lovastatin | ~7-9 fold increase | ~5-7 fold increase |

| upc2Δecm22Δ | No Lovastatin | ~0.5 - 0.7 | ~0.6 - 0.8 |

| upc2Δecm22Δ | + Lovastatin | No induction | No induction |

Note: The values are approximate and collated from multiple studies. The actual fold changes can vary depending on the specific experimental conditions.[2][4]

Table 2: Sterol Composition Analysis in erg3Δ and Wild Type Strains.

| Strain | Sterol Compound | Percentage of Total Sterols |

| Wild Type | Ergosterol | Major Peak |

| Wild Type | This compound | Minor Peak |

| erg3Δ | Ergosterol | Not Detected |

| erg3Δ | This compound | Major Peak |

Data derived from studies on Xanthophyllomyces dendrorhous.[1]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Upc2p/Ecm22p Binding to the ERG2 Promoter

This protocol is adapted for the analysis of transcription factor binding to specific promoter regions in Saccharomyces cerevisiae.

Experimental Workflow for ChIP-qPCR

Materials:

-

Yeast culture (Saccharomyces cerevisiae)

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)

-

Sonication buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

-

ChIP Dilution Buffer (16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)

-

Antibody against Upc2p or Ecm22p

-

Protein A/G magnetic beads

-

Wash Buffers (Low salt, high salt, LiCl wash)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

qPCR primers for the ERG2 promoter SRE and a control region

-

SYBR Green qPCR master mix

Procedure:

-

Cross-linking: Grow yeast cells to mid-log phase. Add formaldehyde to a final concentration of 1% and incubate for 15-30 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer. Lyse cells using glass beads and vigorous vortexing.

-

Chromatin Shearing: Pellet the nuclei and resuspend in Sonication Buffer. Sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Dilute the sheared chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the specific antibody (anti-Upc2p or anti-Ecm22p) overnight at 4°C.

-

Immunocomplex Capture: Add protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.

-

Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunocomplexes from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C overnight.

-

DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

qPCR Analysis: Perform qPCR using primers specific for the SRE in the ERG2 promoter and a negative control region. Calculate the enrichment of the ERG2 promoter in the immunoprecipitated sample relative to the input and the negative control.[5][6][7]

Reverse Transcription Quantitative PCR (RT-qPCR) for ERG2 and ERG3 Expression

This protocol details the measurement of mRNA levels for the target genes.

Materials:

-

Yeast cell pellets

-

RNA extraction kit (e.g., RiboPure™ RNA Purification Kit, yeast)

-

DNase I

-

cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

qPCR primers for ERG2, ERG3, and a reference gene (e.g., ACT1)

-

SYBR Green qPCR master mix

Procedure:

-

RNA Extraction: Grow yeast cells under desired conditions (e.g., with and without lovastatin). Harvest cells and extract total RNA using a suitable kit, including a mechanical lysis step with glass beads.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or oligo(dT) primers.

-

qPCR: Set up qPCR reactions with SYBR Green master mix, cDNA template, and primers for ERG2, ERG3, and the reference gene ACT1.

-

Data Analysis: Calculate the relative expression of ERG2 and ERG3 using the ΔΔCt method, normalizing to the expression of the reference gene ACT1.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

This protocol outlines the extraction and analysis of cellular sterols.

Materials:

-

Yeast cell pellets

-

Saponification solution (e.g., 60% ethanol with 4g KOH)

-

Petroleum ether or hexane

-

Anhydrous pyridine

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Saponification: Resuspend the yeast cell pellet in the saponification solution and heat at 80°C for 2 hours to hydrolyze steryl esters.[1]

-

Extraction: Cool the mixture and perform a liquid-liquid extraction of the non-saponifiable lipids (including sterols) using petroleum ether or hexane. Repeat the extraction multiple times.

-

Drying and Derivatization: Evaporate the organic solvent under a stream of nitrogen. To the dried extract, add anhydrous pyridine and the silylating agent (BSTFA with TMCS) and heat at 60-100°C for 1 hour to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.[10][11]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature program that effectively separates the different sterol intermediates.

-

Data Analysis: Identify the different sterols based on their retention times and mass spectra compared to known standards. Quantify the relative amounts of each sterol by integrating the peak areas.[10][12]

Conclusion

The genetic regulation of this compound synthesis is a critical aspect of fungal physiology and a key target for antifungal drug development. The transcription factors Upc2p and Ecm22p play a central and redundant role in upregulating the expression of ERG2 and ERG3 in response to sterol depletion. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this regulatory network further. A deeper understanding of these mechanisms will undoubtedly pave the way for the design of more effective and specific antifungal strategies.

References

- 1. Frontiers | Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous [frontiersin.org]

- 2. Upc2p and Ecm22p, Dual Regulators of Sterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation of ergosterol biosynthesis genes in response to iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. RT-qPCR based quantitative analysis of ARO and ADH genes in Saccharomyces cerevisiae and Metschnikowia pulcherrima strains growth white grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Episterol: A Technical Guide to its Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episterol, a C28 sterol, is a pivotal intermediate in the biosynthesis of essential sterols across various eukaryotic organisms, including fungi and plants. Its discovery and characterization have been crucial in elucidating the intricate pathways of sterol metabolism. This technical guide provides an in-depth overview of this compound, encompassing its initial identification, detailed physicochemical properties, comprehensive experimental protocols for its isolation and analysis, and its significant role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in sterol biochemistry, mycology, plant biology, and drug development.

Introduction

This compound, chemically known as (3β,5α)-ergosta-7,24(28)-dien-3-ol, is a tetracyclic triterpenoid that occupies a central position in the biosynthesis of major sterols.[1] In fungi, it is a key precursor to ergosterol, an essential component of fungal cell membranes, making the enzymes involved in its metabolism attractive targets for antifungal drug development.[2][3] In plants, this compound serves as a critical branch-point intermediate in the biosynthesis of both phytosterols and brassinosteroids, a class of steroid hormones that regulate plant growth and development.[3][4] The elucidation of this compound's structure and its metabolic fate has been instrumental in understanding the complexities of sterol biosynthesis and its regulation.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its isolation, identification, and characterization. The following tables summarize the key quantitative data for this compound.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |

| Molecular Formula | C₂₈H₄₆O | [1] |

| Molecular Weight | 398.7 g/mol | [1] |

| CAS Number | 474-68-0 | [1] |

| Physical Description | Solid | [1] |

| InChI Key | BTCAEOLDEYPGGE-JVAZTMFWSA-N | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks / Signals |

| ¹H NMR (CDCl₃) | Data not explicitly found in search results, but would typically show signals for methyl groups (singlets and doublets), methylene and methine protons in the steroid nucleus and side chain, and a characteristic signal for the vinylic protons of the C24(28) double bond. |

| ¹³C NMR (CDCl₃) | Data not explicitly found in search results, but would include signals for the 28 carbon atoms, with characteristic shifts for the C3 hydroxyl-bearing carbon, the C7-C8 double bond carbons, and the C24-C28 double bond carbons. |

| Mass Spectrometry (EI) | The mass spectrum would show a molecular ion peak (M⁺) at m/z 398. Fragmentation would likely involve loss of water (M⁺ - 18), and cleavage of the side chain. |